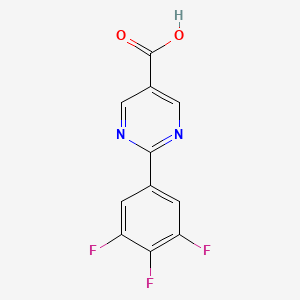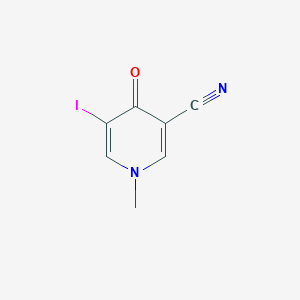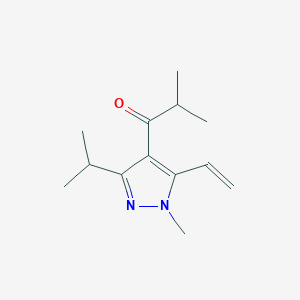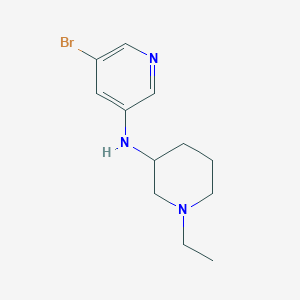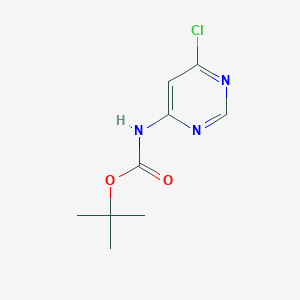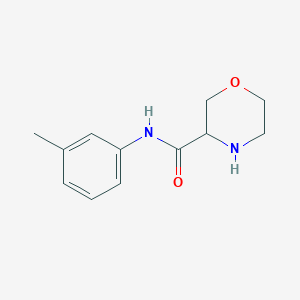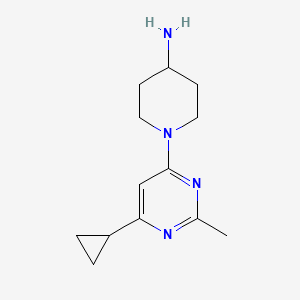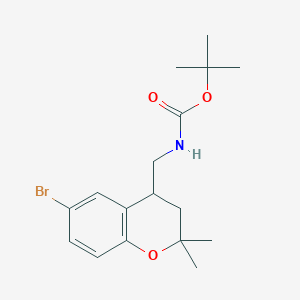![molecular formula C11H5Cl2N3 B11778331 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)
5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, material science, and pharmaceuticals. The presence of chlorine atoms and a nitrile group in this compound enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs large-scale coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors to convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted bipyridine derivatives
Scientific Research Applications
5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and receptors. The presence of chlorine atoms and a nitrile group enhances its ability to participate in redox reactions and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the chlorine and nitrile groups.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
2,3’-Bipyridine: Similar to 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile but without the chlorine and nitrile groups.
Uniqueness
The presence of chlorine atoms and a nitrile group in 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile makes it more reactive and versatile compared to its analogs. These functional groups enhance its ability to undergo various chemical transformations and interact with a wide range of molecular targets .
Properties
Molecular Formula |
C11H5Cl2N3 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
5,6-dichloro-2-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-9-4-8(5-14)10(16-11(9)13)7-2-1-3-15-6-7/h1-4,6H |
InChI Key |
NRRDLIQAJOZWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


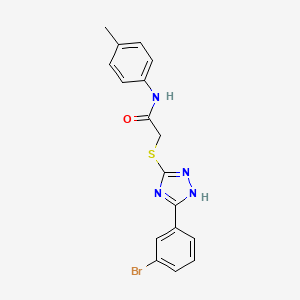
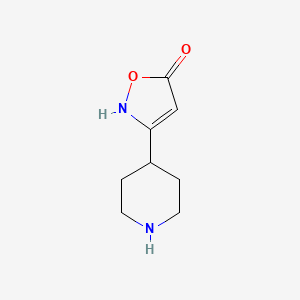
![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)
